molecular formula C18H16FNO2S B6426977 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide CAS No. 2330184-99-9

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide

Cat. No. B6426977
CAS RN: 2330184-99-9
M. Wt: 329.4 g/mol
InChI Key: YOUITFRESLUEHN-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide, abbreviated as NBT-HFA, is a novel small molecule that has been studied for its potential applications in scientific research. It is an organic compound composed of a nitrogen atom, two benzothiophenes, two hydroxyethyl groups, and a fluorophenylacetamide group. NBT-HFA has been shown to possess a variety of properties that make it a useful tool for laboratory and research applications.

Scientific Research Applications

NBT-HFA has been studied for its potential applications in scientific research. It has been shown to be a useful tool for studying the structure and function of proteins, as well as for monitoring the activity of enzymes and other proteins in living cells. Additionally, NBT-HFA has been used to study the effects of drug-target interactions, as well as to evaluate the pharmacological effects of various compounds.

Mechanism of Action

The mechanism of action of NBT-HFA is not yet fully understood. However, it is believed that the molecule binds to proteins and enzymes in a specific manner, allowing it to interact with them and modulate their activity. Additionally, NBT-HFA has been shown to interact with certain cellular receptors, which may explain its ability to modulate cellular processes.
Biochemical and Physiological Effects
NBT-HFA has been shown to possess a variety of biochemical and physiological effects. In particular, it has been shown to modulate the activity of proteins and enzymes, as well as to interact with certain cellular receptors. Additionally, NBT-HFA has been shown to possess anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

NBT-HFA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to be a cost-effective method for producing the compound. Additionally, NBT-HFA is relatively stable and can be stored at room temperature for extended periods of time. However, NBT-HFA is highly toxic and should be handled with caution.

Future Directions

The potential applications of NBT-HFA are still being explored. Future research may focus on further understanding the mechanism of action of the molecule, as well as its potential applications in drug development and other therapeutic applications. Additionally, further research may focus on the development of novel methods for synthesizing NBT-HFA, as well as exploring its potential applications in other areas, such as imaging and diagnostics.

Synthesis Methods

NBT-HFA can be synthesized through a variety of methods. The most common method is a two-step process that involves the reaction of 1-benzothiophene-3-carboxaldehyde with 2-hydroxyethyl acetate in the presence of a base, followed by the reaction of the resulting intermediate with 4-fluorophenylacetamide in the presence of a base. This method has been shown to be efficient and cost-effective, with yields of up to 90%.

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S/c19-13-7-5-12(6-8-13)9-18(22)20-10-16(21)15-11-23-17-4-2-1-3-14(15)17/h1-8,11,16,21H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUITFRESLUEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide

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